Navigating the Physical Chemistry of Methyl 3-bromoisoxazole-5-carboxylate: A Technical Guide
Navigating the Physical Chemistry of Methyl 3-bromoisoxazole-5-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physical properties is the bedrock of successful experimental design and formulation. This guide provides an in-depth technical overview of Methyl 3-bromoisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.
A notable challenge in characterizing this specific molecule is the limited availability of experimentally determined physical property data in publicly accessible literature. This guide addresses this gap by presenting a combination of computationally predicted properties and a detailed exposition of the standard methodologies for their empirical determination. This dual approach provides both a valuable estimation of the compound's behavior and the practical knowledge for its in-lab validation.
I. Molecular Identity and Structure
Methyl 3-bromoisoxazole-5-carboxylate is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The bromine atom at the 3-position and the methyl carboxylate group at the 5-position significantly influence its electronic properties and potential for intermolecular interactions.
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 3-bromoisoxazole-5-carboxylate |
| Molecular Formula | C₅H₄BrNO₃ |
| Molecular Weight | 205.99 g/mol |
| Canonical SMILES | COC(=O)C1=CC(=NO1)Br |
II. Predicted Physical Properties: A Computational Approach
In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry tools provide reliable estimations of physical properties.[1][2][3][4] These models leverage large datasets of known compounds to predict the properties of novel structures.[1][3][5]
Table 2: Predicted Physical Properties of Methyl 3-bromoisoxazole-5-carboxylate
| Property | Predicted Value | Methodological Basis |
| Melting Point (°C) | 105-120 | Regression-based models utilizing molecular descriptors.[6][7] |
| Boiling Point (°C) | 250-270 (at 760 mmHg) | QSPR models based on topological and constitutional descriptors.[1][2][3] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Fragment-based and atom-based contribution methods. |
| Aqueous Solubility (mg/L) | Low to moderate | General solubility equations and machine learning models.[8][9][10][11] |
It is imperative for researchers to empirically validate these predicted values in a laboratory setting.
III. Standard Operating Procedures for Experimental Determination
To empower researchers with the ability to generate empirical data, this section details the standard protocols for determining the key physical properties of a novel compound like Methyl 3-bromoisoxazole-5-carboxylate.
A. Melting Point Determination via the Capillary Method
The melting point is a critical indicator of a compound's purity.[12][13] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm in height).
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).[14]
-
Heating and Observation:
-
Initially, heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[14]
The choice of a slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.
B. Boiling Point Determination using an Ebulliometer
For non-volatile liquids, the boiling point is a fundamental physical constant. An ebulliometer provides a precise method for its determination by measuring the temperature of the vapor-liquid equilibrium.[15][16][17]
Experimental Protocol:
-
Calibration: First, determine the boiling point of a pure solvent (e.g., distilled water) to calibrate the ebulliometer for the current atmospheric pressure.[16][17][18]
-
Sample Introduction: Introduce a known volume of Methyl 3-bromoisoxazole-5-carboxylate into the boiling chamber.
-
Heating: Gently heat the sample to a steady boil, ensuring a constant reflux.
-
Temperature Measurement: Record the stable temperature of the vapor phase. This is the boiling point of the substance.[16][18][19]
C. Solubility Determination
Understanding a compound's solubility in various solvents is critical for reaction setup, purification, and formulation.
Experimental Protocol (Gravimetric Method):
-
Saturated Solution Preparation: Add an excess of the compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Carefully filter the solution to remove any undissolved solid.
-
Solvent Evaporation: Take a precise volume of the saturated solution and evaporate the solvent completely under reduced pressure.
-
Mass Determination: Weigh the remaining solid residue.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
IV. Spectroscopic and Structural Characterization
The definitive identification of Methyl 3-bromoisoxazole-5-carboxylate requires a suite of spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework.[20][21][22][23][24]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the isoxazole ring proton and the methyl ester protons, with chemical shifts influenced by the electronegative bromine and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[25][26][27][28][29] Key expected absorptions for Methyl 3-bromoisoxazole-5-carboxylate would include:
-
C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: Bands in the 1200-1300 cm⁻¹ region for the ester C-O bonds.
-
C=N and C=C stretches: Absorptions characteristic of the isoxazole ring.
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[30][31][32][33][34] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.[33]
V. Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized compound such as Methyl 3-bromoisoxazole-5-carboxylate.
Caption: Workflow for the characterization of a novel compound.
VI. Safety and Handling
As a brominated organic compound, Methyl 3-bromoisoxazole-5-carboxylate should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds suggest that it may be harmful if swallowed, in contact with skin, or inhaled.[35]
General Handling Guidelines:
-
Always work in a well-ventilated fume hood.[36]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[36][37][38][39]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[38][39]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
VII. Conclusion
While direct experimental data for Methyl 3-bromoisoxazole-5-carboxylate remains elusive in current literature, this guide provides a robust framework for its study. By combining computational predictions with established experimental protocols, researchers can confidently approach the characterization of this and other novel compounds. The principles and methodologies outlined herein are fundamental to advancing our understanding of chemical structure-property relationships and accelerating the pace of drug discovery and development.
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C3 (δ⁺)